(S)-N-Benzyl-1-(naphthalen-1-yl)ethan-1-amine
Description
(S)-N-Benzyl-1-(naphthalen-1-yl)ethan-1-amine is a chiral secondary amine featuring a naphthalene moiety at the ethyl chain and a benzyl group attached to the nitrogen atom. Its molecular formula is C₁₉H₁₉N·HCl (as the hydrochloride salt), with a molecular weight of 297.82 g/mol . The compound is often synthesized via reductive amination between 1-naphthaldehyde and (S)-N-benzylethanamine, followed by purification through column chromatography . X-ray crystallography reveals a distinct stereochemical arrangement: the nitrogen atom forms a 23.0° angle with the naphthalene ring, a conformation stabilized by intramolecular interactions .
The (S)-enantiomer is particularly notable for its role in asymmetric catalysis and coordination chemistry. For example, it has been used to synthesize chiral iridacycles with high stereochemical purity, avoiding diastereomer formation due to a "structurally locking" mechanism .
Properties
Molecular Formula |
C19H19N |
|---|---|
Molecular Weight |
261.4 g/mol |
IUPAC Name |
(1S)-N-benzyl-1-naphthalen-1-ylethanamine |
InChI |
InChI=1S/C19H19N/c1-15(20-14-16-8-3-2-4-9-16)18-13-7-11-17-10-5-6-12-19(17)18/h2-13,15,20H,14H2,1H3/t15-/m0/s1 |
InChI Key |
GOOYPHDQKHMZHR-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3 |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Benzyl-1-(naphthalen-1-yl)ethan-1-amine typically involves the reaction of (S)-1-(naphthalen-1-yl)ethan-1-amine with benzyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (S)-N-Benzyl-1-(naphthalen-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or naphthalene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogen, alkyl, or aryl groups.
Scientific Research Applications
(S)-N-Benzyl-1-(naphthalen-1-yl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-N-Benzyl-1-(naphthalen-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to enzymes or receptors, influencing their activity. This selective binding can modulate biochemical pathways, leading to desired therapeutic or catalytic effects.
Comparison with Similar Compounds
N-Benzyl-1-(naphthalen-1-yl)methanamine
- Structure : Differs by a methylene (-CH₂-) group instead of ethyl (-CH₂CH₃) at the chiral center.
- Molecular Weight : 247.34 g/mol .
- Synthesis : Prepared via direct alkylation of naphthalen-1-ylmethylamine with benzyl halides .
- Key Difference : Reduced steric bulk compared to the ethyl variant, impacting catalytic activity in metal complexes .
1-(Naphthalen-1-yl)ethan-1-amine (NEA)
- Structure : Lacks the benzyl group, simplifying the amine to a primary structure.
- Applications : Used in enantioselective phase transport studies. The (S)-enantiomer shows 20% higher transport efficiency than its phenyl analogue (PEA) .
- Limitation : Lower stability in acidic conditions due to the absence of a benzyl protective group .
(E)-N-Benzylidene-1-(naphthalen-1-yl)ethylamine
- Structure : Imine derivative with a C=N bond (1.292 Å length) instead of a C-N single bond .
- Synthesis : Formed via condensation of 1-naphthaldehyde with N-benzyethylamine .
- Reactivity : Prone to hydrolysis, limiting utility in aqueous environments .
Functional Analogues
N,N-Diethyl-2-(4-(naphthalen-1-yl)phenoxy)ethan-1-amine
Chiral Iridacycles Derived from (S)-N-Methyl-1-(naphthalen-1-yl)ethan-1-amine
- Structure : Cyclometallated iridium complexes with the amine as a C,N-ligand.
- Stereochemical Purity : Forms a single stereoisomer, unlike other Cp*-iridacycles .
- Catalytic Use : Effective in asymmetric hydrogenation reactions (e.g., ketone reduction) .
Comparative Data Table
Key Research Findings
- Stereochemical Stability : The (S)-enantiomer’s locked conformation prevents diastereomer formation in iridacycles, a critical advantage over flexible analogues .
- Biological Relevance : Naphthalene-containing amines exhibit enhanced binding to aromatic receptors (e.g., α7 nicotinic) due to π-π stacking interactions .
- Synthetic Challenges : Scalability remains an issue for this compound, with microwave-assisted methods offering partial solutions .
Biological Activity
(S)-N-Benzyl-1-(naphthalen-1-yl)ethan-1-amine, a chiral compound belonging to the class of benzylamines, has garnered attention for its biological activities, particularly as an antifungal agent. This article delves into its biological activity, structure-activity relationships (SAR), and relevant research findings.
Overview of Biological Activity
Research has shown that this compound exhibits significant antifungal properties against various pathogens, particularly Cryptococcus neoformans and dermatophytes such as Trichophyton mentagrophytes and Trichophyton rubrum. The compound's efficacy is attributed to its ability to inhibit key enzymes in the ergosterol biosynthesis pathway, specifically squalene epoxidase, which is crucial for fungal cell membrane integrity.
Structure-Activity Relationships
The biological activity of this compound is influenced by its structural configuration. Studies have indicated that the presence of bulky groups in the para position of the benzyl fragment enhances antifungal potency. For instance, derivatives such as (R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine exhibited a MIC50 value of 1 µg/mL against C. neoformans, highlighting the importance of stereochemistry in determining activity .
Antifungal Activity
In vitro studies have demonstrated that this compound and its derivatives possess potent antifungal activity. The following table summarizes the minimum inhibitory concentrations (MIC) against various fungal strains:
| Compound | Fungal Strain | MIC50 (µg/mL) |
|---|---|---|
| This compound | Cryptococcus neoformans | 1.0 |
| (R)-N-(4-tert-butylbenzyl)-N-methyl | C. neoformans | 0.06 |
| (R)-N-(benzyloxy)-substituted derivative | C. neoformans | 0.125 |
| (S)-N-Benzyl-N-methyl derivatives | Trichophyton mentagrophytes | 2.0 |
| (S)-N-Benzyl-N-methyl derivatives | Trichophyton rubrum | 2.0 |
These results indicate that structural modifications significantly impact the antifungal activity of these compounds .
The mechanism through which this compound exerts its antifungal effects involves the inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthetic pathway. This inhibition disrupts fungal cell membrane formation, leading to cell death . The basicity of the amine group appears to play a critical role in this interaction, as compounds with lower basicity showed diminished activity .
Case Studies
Recent studies have focused on synthesizing and testing various derivatives of this compound to explore their antifungal potential further. For example, a study conducted by Thvedt et al. synthesized several chiral benzyl amines and evaluated their antifungal activities against multiple strains, revealing that specific substitutions could enhance efficacy significantly .
Another notable case involved testing fluorinated derivatives which exhibited low antifungal activity compared to their non-fluorinated counterparts, underscoring the necessity for optimal electronic characteristics in achieving desired biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
